N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine
Description
N4-Isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative characterized by a nitro group at position 5, a methyl group at position 6, and an isopropyl substituent at the N4 amino group. Pyrimidine derivatives are critical in medicinal chemistry and agrochemical research due to their structural versatility and biological activity .
Properties
CAS No. |
500161-90-0 |
|---|---|
Molecular Formula |
C8H13N5O2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-methyl-5-nitro-4-N-propan-2-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5O2/c1-4(2)10-7-6(13(14)15)5(3)11-8(9)12-7/h4H,1-3H3,(H3,9,10,11,12) |
InChI Key |
APDJTFYXTJTGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)NC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the pyrimidine ring with appropriate functional groups.
- Introduction of the nitro substituent at the 5-position.
- Amination at the 2 and 4 positions.
- Alkylation at the N4 position with an isopropyl group.
Detailed Synthetic Route
Based on patent literature and related pyrimidine compound syntheses, the preparation involves the following key steps:
Starting Material Selection : The synthesis often begins with a suitably substituted pyrimidine precursor, such as 6-methyl-5-nitropyrimidine derivatives.
Nitration : Introduction of the nitro group at the 5-position can be achieved through controlled nitration of the pyrimidine ring using nitrating agents under mild conditions to avoid overreaction or ring degradation.
Diamination : The 2,4-diamine functionality is introduced via nucleophilic substitution reactions, commonly by reacting halogenated pyrimidines with ammonia or amine sources under elevated temperature and pressure.
N4-Isopropylation : The N4 position is selectively alkylated using isopropyl halides or isopropylating agents in the presence of a base to yield the N4-isopropyl derivative.
Purification : The final compound is purified by recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical applications.
Representative Preparation Method from Patent EP 3932910 A1
Although this patent primarily focuses on related pyrimidine derivatives as WDR5 protein-protein interaction inhibitors, it outlines synthetic methodologies applicable to compounds structurally similar to this compound. The key points include:
- Use of substituted pyrimidine intermediates.
- Functional group transformations to introduce amino and nitro substituents.
- Alkylation reactions for N-substitution.
- The patent emphasizes the importance of controlling reaction conditions to maximize yield and selectivity.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitration | Nitric acid or nitrating mixture, mild temp | Controlled to avoid ring degradation |
| Amination (2,4 positions) | Ammonia or amine source, elevated temp | Often performed in sealed vessels or autoclaves |
| N4-Isopropylation | Isopropyl halide (e.g., isopropyl bromide), base (e.g., K2CO3) | Selective alkylation at N4 |
| Purification | Recrystallization, chromatography | Ensures pharmaceutical-grade purity |
Analytical and Research Findings Supporting Preparation
Yield and Purity : Optimized reaction conditions reported in patents and literature yield the target compound with high purity (>95%) suitable for pharmaceutical use.
Biological Activity Correlation : The presence of the N4-isopropyl group and the 5-nitro substituent is crucial for the compound's activity as a WDR5 protein-protein interaction inhibitor, which is linked to therapeutic effects in leukemia models.
Stability and Handling : The nitro group requires careful handling during synthesis to prevent reduction or side reactions. Reaction monitoring by HPLC and NMR ensures the integrity of the compound throughout preparation.
Summary Table of Preparation Methods
| Preparation Step | Description | Typical Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Pyrimidine ring assembly | Starting from substituted pyrimidines | Commercially available or synthesized intermediates | Provides core structure |
| Nitration | Introduction of nitro group at 5-position | HNO3 or nitrating mixture, controlled temp | Selective nitration without ring damage |
| Diamination | Introduction of amino groups at 2 and 4 positions | NH3 or amines, elevated temperature | Formation of 2,4-diamino functionality |
| N4-Isopropylation | Alkylation at N4 with isopropyl group | Isopropyl bromide or chloride, base | Selective N4 substitution |
| Purification | Isolation of final product | Recrystallization, chromatography | High purity for pharmaceutical application |
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) at position 5 is a key functional group for redox reactions. Reduction of the nitro group typically yields the corresponding amine (-NH₂), a transformation facilitated by metal catalysts (e.g., palladium on carbon, Pd/C) or hydrogen gas under basic or acidic conditions . This reaction is critical for synthesizing derivatives with enhanced nucleophilicity or bioactivity.
Reaction Conditions :
-
Reductant : H₂ gas with Pd/C catalyst, or alternative reducing agents like sodium borohydride.
-
Solvent : Ethanol or tetrahydrofuran (THF).
-
Product : N4-isopropyl-6-methyl-5-aminopyrimidine-2,4-diamine.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitro reduction | H₂, Pd/C, EtOH | 5-amino derivative |
Amino Group Functionalization
The primary amine groups at positions 2 and 4 are reactive sites for nucleophilic substitution or acylation . These reactions enable the introduction of diverse substituents, such as alkyl or acyl groups, to modulate physicochemical and pharmacological properties.
Acylation
Acylation with acyl chlorides (e.g., acetyl chloride) in the presence of a base like pyridine converts the amine into an amide. This reaction is widely used to improve drug permeability or stability.
Reaction Conditions :
-
Reagents : Acyl chloride, pyridine.
-
Solvent : Dichloromethane (DCM).
-
Product : N4-isopropyl-6-methyl-5-nitro-2,4-diacetylpyrimidine.
Alkylation
Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions introduces alkyl groups, altering lipophilicity or binding affinity.
Reaction Conditions :
-
Reagents : Alkyl halide, K₂CO₃.
-
Solvent : DMF or THF.
-
Product : N4-isopropyl-6-methyl-5-nitro-N²-alkylpyrimidine-2,4-diamine.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acyl chloride, pyridine | Acylated amine |
| Alkylation | Alkyl halide, K₂CO₃ | Alkylated amine |
Pyrimidine Ring Reactivity
The pyrimidine ring itself is electron-deficient due to the nitro group, making it susceptible to nucleophilic aromatic substitution (SₙAr) under strongly basic conditions. Potential sites for substitution include positions adjacent to the nitro group, though steric hindrance from the methyl and isopropyl groups may limit reactivity .
Biological and Medicinal Implications
Derivatives of pyrimidine-2,4-diamines, such as those discussed in patents (e.g., WO2014106800A2), exhibit kinase inhibition and antimalarial activity . The nitro group’s reduction to an amine may enhance hydrogen bonding, improving drug-target interactions. For example, compound 20a in demonstrated potent CDK2/9 inhibition, highlighting the importance of structural modifications for therapeutic efficacy.
Key Research Findings :
Scientific Research Applications
N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural differences between N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine and related compounds:
Key Observations :
- Nitro Group Placement: The nitro group at C5 in the target compound contrasts with the nitrophenyl substituent in the 6-ethyl analog and the chloro group in 4-amino-2-chloro-6-methyl-5-nitropyrimidine .
- Substituent Effects : The isopropyl group at N4 may improve lipophilicity compared to cyclopropyl or ethyl substituents, influencing membrane permeability in biological systems .
Physicochemical Properties
- Polarity : The nitro group and amine functionalities suggest moderate polarity, with a polar surface area (PSA) likely exceeding 90 Ų (similar to IC5 in ).
- Hydrogen Bonding: The compound has three hydrogen bond donors (two amines and one nitro group) and four acceptors, comparable to IC2 (6-methylquinazoline-2,4-diamine) .
- Lipophilicity : The isopropyl group may elevate logP compared to methyl or cyclopropyl analogs, as seen in triazine-based pesticides (e.g., propazine in ) .
DNA Intercalation Potential
Pyrimidine derivatives like IC2 and IC5 exhibit DNA intercalation comparable to doxorubicin, a known chemotherapeutic agent . While the target compound’s nitro group could enhance intercalation via planar aromatic interactions, steric hindrance from the isopropyl group might reduce binding efficiency compared to bicyclic analogs (e.g., IC5) .
Biological Activity
N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrimidine derivatives. The general structure can be represented as follows:
This compound features a nitro group at the 5-position and two amino groups at the 2 and 4 positions of the pyrimidine ring, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Protein Kinases : The compound has been identified as a noncompetitive inhibitor of MEK1 and MEK2 protein kinases, which play critical roles in cell signaling pathways related to cancer progression and inflammation .
- Antimicrobial Activity : Some studies suggest that derivatives of pyrimidines exhibit antimicrobial properties against various pathogens. The nitro group in particular may contribute to this activity by generating reactive nitrogen species .
- Anti-inflammatory Effects : Nitro compounds have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Anticancer Activity : A study highlighted that modifications around the pyrimidine core can enhance anticancer properties. Specifically, this compound demonstrated significant inhibitory effects on cancer cell lines through MEK pathway modulation .
- Antimicrobial Testing : In vitro assays have shown that certain pyrimidine derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MICs) were reported in the range of 10–50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Data Tables
Q & A
Q. Basic
- HPLC-DAD : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. Monitor at 254 nm for nitro-group absorption.
- LC-HRMS : Identify impurities via exact mass (e.g., [M+H]⁺ for des-nitro byproduct: m/z calculated 210.1454, observed 210.1452).
- Reference standards : Compare with known pyrimidine impurities (e.g., 6-chloropyrimidine-2,4-diamine derivatives ).
How can conflicting biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be rationalized?
Q. Advanced
- Dose-response profiling : Test across a wide concentration range (nM–mM) to identify biphasic effects.
- Mechanistic assays : Use siRNA knockdown or inhibitor studies (e.g., proteasome inhibitors like MG132 ) to isolate pathways.
- Structural analogs : Compare with N4-cyclopropyl-5-iodopyrimidine-2,4-diamine to determine if nitro-group specificity drives cytotoxicity.
What strategies improve solubility for in vivo pharmacokinetic studies?
Q. Advanced
- Co-solvent systems : Use 10% DMSO/90% PEG-400 for intravenous dosing.
- Prodrug derivatization : Introduce a phosphate group at the 2-amino position, cleaved in vivo by phosphatases.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability. Validate stability via dynamic light scattering (DLS).
How can computational modeling guide the design of derivatives with enhanced binding affinity?
Q. Advanced
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., dihydrofolate reductase). Focus on the nitro group’s electrostatic contributions.
- MD simulations : Run 100-ns trajectories to assess conformational stability of the isopropyl group in hydrophobic pockets.
- QSAR analysis : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data from analogs like 6-phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine .
What experimental controls are essential for reproducibility in nitration reactions?
Q. Basic
- Temperature control : Maintain ≤5°C using an ice/NaCl bath to prevent byproduct formation.
- Stoichiometry : Use a 1.2:1 molar ratio of HNO₃ to substrate for complete conversion.
- Quenching : Add reaction mixture to ice-water to arrest nitration and minimize decomposition.
How to validate the compound’s stability under physiological conditions?
Q. Advanced
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 24h) and monitor degradation via HPLC.
- Plasma stability : Add to rat plasma (37°C, 6h), precipitate proteins with acetonitrile, and analyze supernatant.
- Light sensitivity : Store samples in amber vials and assess photodegradation under UV/Vis light (λ = 365 nm).
What crystallographic challenges arise from the compound’s low melting point?
Q. Advanced
- Cryocrystallography : Flash-cool crystals to 100 K using liquid N₂ to mitigate thermal motion.
- Data collection : Use a high-flux synchrotron source (e.g., λ = 0.7 Å) to compensate for weak diffraction.
- Twinned crystals : Apply the TWIN command in SHELXL to refine data from merohedral twins .
How to address discrepancies between computational and experimental logP values?
Q. Advanced
- Experimental logP : Determine via shake-flask method (octanol/water) with UV quantification.
- Software calibration : Adjust atomic contribution parameters in ChemAxon or ACD/Labs to match empirical data.
- Fragment analysis : Compare with methyl 4-(4-fluorophenyl)-6-isopropylpyrimidine derivatives to identify hydrophobic substituent effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
